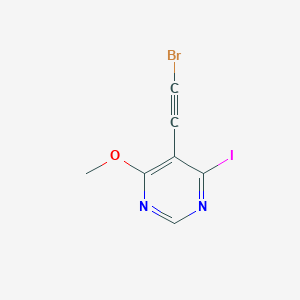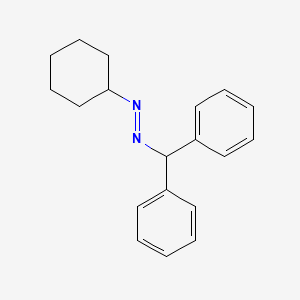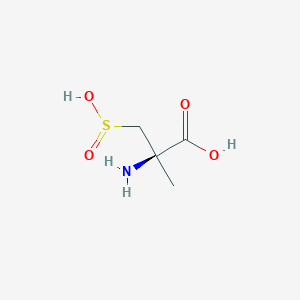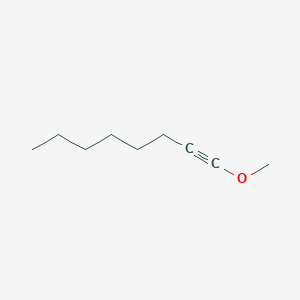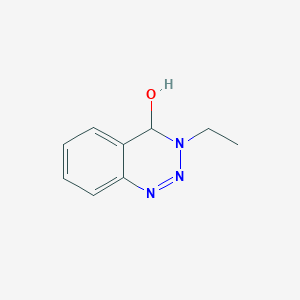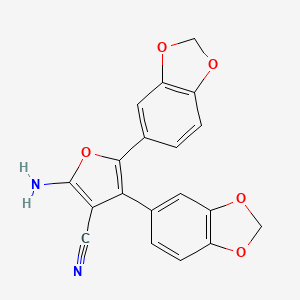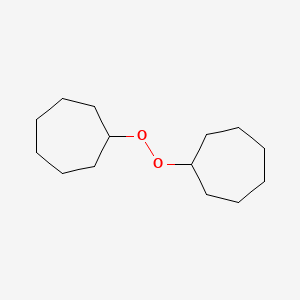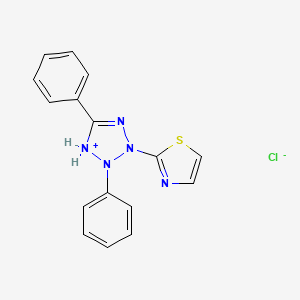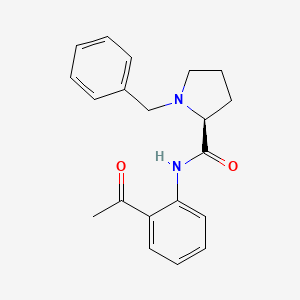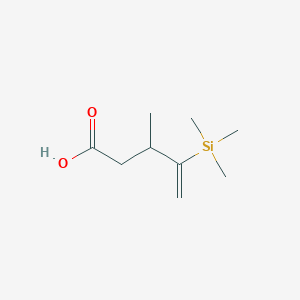
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is an organic compound with the molecular formula C9H18O2Si It is a derivative of pentenoic acid, featuring a trimethylsilyl group attached to the fourth carbon of the pentenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid can be synthesized through a multi-step processThe reaction conditions typically involve heating the reactants in the presence of a base such as sodium bis(trimethylsilyl)amide and using allyl iodide as the pentene donor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons.
科学的研究の応用
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Methyl-4-(trimethylsilyl)pent-4-enoic acid exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include nucleophilic addition and elimination reactions, facilitated by the presence of the trimethylsilyl group.
類似化合物との比較
Similar Compounds
3-Methyl-4-pentenoic acid: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
(2R)-2-Methylpent-4-enoic acid: Similar structure but with different stereochemistry, affecting its reactivity and applications.
4-Methyl-3-pentenoic acid: Another structural isomer with distinct properties and uses.
Uniqueness
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
84453-86-1 |
|---|---|
分子式 |
C9H18O2Si |
分子量 |
186.32 g/mol |
IUPAC名 |
3-methyl-4-trimethylsilylpent-4-enoic acid |
InChI |
InChI=1S/C9H18O2Si/c1-7(6-9(10)11)8(2)12(3,4)5/h7H,2,6H2,1,3-5H3,(H,10,11) |
InChIキー |
SOTCGIVRYIFZRK-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C(=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
